molecular formula C16H18ClN5O2 B2495938 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1795085-40-3

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2495938
CAS No.: 1795085-40-3
M. Wt: 347.8
InChI Key: BVTVVJYDCDKBSD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a morpholinopyrimidinyl moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 2-chloroaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The urea linkage is introduced through the reaction of the intermediate with an isocyanate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(pyrimidin-2-yl)urea
  • 1-(2-Chlorophenyl)-3-(4-morpholinyl)urea
  • 1-(2-Chlorophenyl)-3-(pyrimidin-4-yl)urea

Uniqueness

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of both the morpholinopyrimidinyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biological Activity

1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H18_{18}ClN5_5O2_2, with a molecular weight of 347.80 g/mol. The compound is characterized by a chlorophenyl group, a morpholinopyrimidinyl moiety, and a urea linkage, which contribute to its diverse biological properties .

PropertyValue
Molecular FormulaC16_{16}H18_{18}ClN5_5O2_2
Molecular Weight347.80 g/mol
CAS Number1795085-40-3

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of certain biochemical pathways, leading to various therapeutic effects.

Therapeutic Applications

Research has indicated that this compound may exhibit several therapeutic properties, including:

  • Anticancer Activity : Studies have explored its potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis.
  • Enzyme Inhibition : Its role as a urease inhibitor has been highlighted, with implications for treating conditions associated with urease activity, such as kidney stones .

Case Studies

  • Urease Inhibition : A study reported the synthesis of various thiourea derivatives, including those related to this compound, demonstrating potent inhibitory activity against jack bean urease (JBU). The most active compounds showed IC50_{50} values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in managing urease-related disorders .
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.

Synthesis and Characterization

The synthesis typically involves the reaction between 2-chloroaniline and 4-morpholinopyrimidine-2-carbaldehyde under controlled conditions. Characterization methods such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Studies

Recent pharmacological studies have focused on evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound. These studies are crucial for understanding the viability of this compound as a drug candidate. Preliminary results suggest favorable profiles for oral bioavailability and metabolic stability .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c17-12-3-1-2-4-13(12)20-16(23)19-11-14-18-6-5-15(21-14)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTVVJYDCDKBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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